molecular formula C10H7F3N2O2 B1481066 6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one CAS No. 2097967-23-0

6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one

Cat. No. B1481066
CAS RN: 2097967-23-0
M. Wt: 244.17 g/mol
InChI Key: YQEMBHXMUKQDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one (FTE-Pyr) is a novel small molecule that has recently been identified for its potential applications in scientific research. It is a heterocyclic compound composed of a six-membered ring fused with a five-membered ring, containing two nitrogen atoms, two oxygen atoms, and two carbon atoms. FTE-Pyr is an important part of the research into new drug discovery and development, as it has the potential to be used as an inhibitor of various enzymes.

Scientific Research Applications

Medicinal Chemistry and Biological Applications

Furanyl-substituted compounds, including those similar to 6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one, have been extensively studied for their medicinal properties. The presence of furan and pyridazinone moieties has been associated with various bioactive properties, including antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification and bioisosteric replacement with furanyl and pyridazinone groups have been a common strategy to enhance the biological efficacy of pharmaceuticals. For instance, Ostrowski (2022) highlights the significance of heteroaryl substituents like furan in enhancing the medicinal properties of nucleobases and nucleosides, which are critical components in drug design (Ostrowski, 2022).

Synthetic Applications and Material Science

The reactivity of furanyl- and pyridazinone-containing compounds lends them to various synthetic applications, where they serve as key intermediates in the formation of complex molecules. For example, reactions of arylmethylidene derivatives of furan-2-ones with various nucleophiles have been shown to yield a wide array of cyclic and acyclic compounds, which are of interest in organic synthesis and material science (Kamneva et al., 2018). Additionally, the versatility of pyridazinone compounds in forming selective cyclooxygenase inhibitors, as discussed by Asif (2016), further underscores the chemical utility of these structures in developing therapeutic agents (Asif, 2016).

Environmental and Sustainability Considerations

Furans, including furan derivatives, have been explored for their potential in sustainable chemistry and environmental applications. For instance, the study of furan fatty acids highlights the dual role of these compounds in health, showcasing both beneficial and potentially harmful effects. This dual nature calls for a balanced approach in utilizing furan derivatives, ensuring that their applications in food science, nutraceuticals, and biomedicine are safe and sustainable (Xu et al., 2017).

properties

IUPAC Name

6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-15-9(16)4-3-7(14-15)8-2-1-5-17-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEMBHXMUKQDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.